4-Nitrophenylrhamnoside

Übersicht

Beschreibung

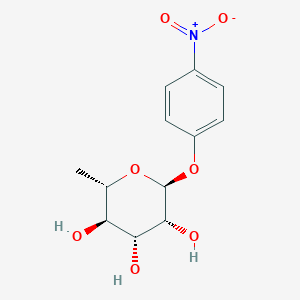

4-Nitrophenylrhamnoside (CAS: 18918-31-5), also known as para-nitrophenyl-α-L-rhamnoside (PNP-Rhamnoside), is a synthetic glycoside derivative widely employed as a chromogenic substrate for detecting α-L-rhamnosidase activity in enzymatic assays. Its structure comprises a rhamnose (6-deoxy-L-mannose) moiety linked via an α-glycosidic bond to a 4-nitrophenyl group, which acts as a chromophore. Upon enzymatic hydrolysis by α-rhamnosidase, the 4-nitrophenyl group is released, producing a yellow-colored product measurable spectrophotometrically at 405 nm .

Vorbereitungsmethoden

Two-Step Synthesis via Phase Transfer Catalysis

Step 1: Acetylation and Chlorination of L-Rhamnose

The synthesis begins with the conversion of L-rhamnose (1) into 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl chloride (2) . This step involves treating L-rhamnose with acetyl chloride under controlled conditions, achieving simultaneous acetylation of hydroxyl groups and chlorination at the anomeric position . The reaction proceeds at room temperature, with the acetyl chloride acting as both a solvent and a reagent. The intermediate (2) is isolated in high purity (≥95%) through vacuum distillation or recrystallization from ethanol .

Step 2: Glycosylation with 4-Nitrophenol

The chlorinated intermediate (2) undergoes glycosylation with 4-nitrophenol in the presence of a phase transfer catalyst (PTC), typically cetyltrimethylammonium bromide (CTAB). The reaction occurs in a biphasic system (dichloromethane-water) under alkaline conditions (pH 9–10) to facilitate nucleophilic displacement of the chloride . After 4–6 hours at 40–50°C, the protected glycoside is deacetylated using aqueous sodium hydroxide, yielding pNP-α-L-rhamnoside (3) . This method achieves an overall yield of 78–85%, significantly higher than traditional approaches .

Key Advantages:

-

Reduced Steps : Combines acetylation, chlorination, and glycosylation into two stages.

-

Eco-Friendly : Minimizes solvent waste through a one-pot deacetylation-glycosylation sequence .

Traditional Multi-Step Synthesis (Garegg & Norberg, 1983)

Stepwise Protection and Glycosylation

Earlier methods required sequential protection of hydroxyl groups. L-Rhamnose is first peracetylated using acetic anhydride and pyridine, followed by selective anomeric chlorination with hydrogen chloride in acetic acid . The glycosylation with 4-nitrophenol occurs under Friedel-Crafts conditions (e.g., BF₃·Et₂O as a Lewis acid), necessitating anhydrous solvents like dichloromethane . Final deprotection involves Zemplén transesterification (methanol, sodium methoxide), yielding the target compound in 60–65% overall yield .

Limitations:

-

Lower Efficiency : Multi-step purification reduces yield.

-

Harsh Conditions : Lewis acids complicate scalability and safety .

Comparative Analysis of Synthesis Methods

Optimization of Reaction Conditions

Catalyst Screening

Phase transfer catalysts like tetrabutylammonium bromide (TBAB) and CTAB were evaluated for glycosylation efficiency. CTAB outperformed TBAB, achieving 85% yield due to superior interfacial activation .

Temperature and Solvent Effects

Elevating the glycosylation temperature to 50°C reduced reaction time by 30% without compromising yield . Polar aprotic solvents (e.g., acetonitrile) were less effective than dichloromethane, likely due to poor partitioning of 4-nitrophenol .

Analytical Characterization

NMR Spectroscopy

The ¹H NMR spectrum of pNP-α-L-rhamnoside (3) confirms the α-configuration with an anomeric proton doublet at δ 5.42 (J = 3.5 Hz) . The ¹³C NMR spectrum exhibits a nitrophenyl carbonyl signal at δ 160.2 ppm, consistent with successful glycosylation .

X-Ray Diffraction

Single-crystal X-ray analysis (space group P2₁) verified the chair conformation of the rhamnopyranosyl ring and the equatorial orientation of the 4-nitrophenyl group .

Applications in Enzymology and Glycochemistry

pNP-α-L-rhamnoside serves as a chromogenic substrate for α-L-rhamnosidase assays, releasing yellow para-nitrophenol upon enzymatic hydrolysis (λₘₐₓ = 400 nm, ε = 18,300 M⁻¹cm⁻¹) . Its utility extends to synthesizing rhamnose-containing glycoconjugates for anticancer and antimicrobial studies .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophenylrhamnoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase at optimal pH and temperature conditions.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Major Products:

Hydrolysis: 4-Nitrophenol and rhamnose.

Reduction: 4-Aminophenylrhamnoside.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

- Substrate for Enzymes : 4-Nitrophenylrhamnoside is widely employed as a substrate in assays to measure the activity of α-L-rhamnosidase and other glycosidases. The hydrolysis of this compound results in 4-nitrophenol, allowing researchers to quantify enzyme kinetics effectively .

- Kinetic Studies : Various studies have demonstrated that different rhamnosidases exhibit unique affinities for this substrate, thereby providing insights into optimal conditions for enzyme activity .

Biotechnology

- Biotransformation : This compound is utilized in the biotransformation of flavonoids and other glycosides, enhancing their bioavailability and therapeutic efficacy. It plays a crucial role in developing enzyme-activated prodrugs for targeted drug delivery .

- Microbial Enzyme Characterization : Case studies have shown its utility in characterizing microbial enzymes, such as naringinase from various bacterial sources, highlighting its role in microbial enzyme applications .

Pharmaceuticals

- Drug Development : this compound is explored for its potential in developing treatments targeting hyperglycemia through α-glucosidase inhibition. This application positions it as a promising lead compound in pharmacological research .

The biological activities of this compound extend beyond enzymatic interactions:

| Activity | Description |

|---|---|

| Enzymatic Substrate | Acts as a substrate for α-L-rhamnosidase; used to measure enzyme kinetics. |

| Antioxidant Properties | Demonstrates significant radical scavenging ability; potential health benefits. |

| Inhibition Studies | Shows promise in inhibiting glycosidases; potential applications in diabetes management. |

Recent studies indicate that derivatives of this compound possess antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers .

Case Study on Enzyme Activity

A notable investigation utilized 4-nitrophenyl α-L-rhamnopyranoside to assess the enzymatic activity of naringinase across different bacterial strains. The findings revealed distinct hydrolytic capabilities among strains, emphasizing the compound's utility in microbial enzyme characterization .

Research Findings

Research has also highlighted the implications of this compound in pharmacological contexts, particularly concerning glycosidase inhibition. Inhibitory assays demonstrated its potential as a lead compound for developing treatments targeting hyperglycemia through α-glucosidase inhibition .

Wirkmechanismus

The primary mechanism of action of 4-Nitrophenylrhamnoside involves its hydrolysis by α-L-rhamnosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and rhamnose. This reaction is often monitored spectrophotometrically by measuring the absorbance of 4-nitrophenol at 405 nm .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₁₂H₁₅NO₇

- Molecular Weight : 285.25 g/mol

- IUPAC Name: (2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol

- Applications: Primarily used in microbiology and enzymology to study α-rhamnosidase activity in bacteria and fungi .

Comparison with Structurally Similar Compounds

4-Nitrophenylrhamnoside belongs to a broader class of nitrophenyl glycosides, which are critical tools in enzyme kinetics. Below is a detailed comparison with structurally or functionally related compounds:

Nitrophenyl Glycosides

These compounds share the 4-nitrophenyl chromophore but differ in their sugar moieties, influencing enzyme specificity.

Key Differences :

- Enzyme Specificity: The stereochemistry (α/β) and sugar type (rhamnose vs. glucose/galactose) dictate enzyme recognition.

- Chromogenic Efficiency: All nitrophenyl glycosides release 4-nitrophenol upon hydrolysis, but reaction rates vary based on enzyme-substrate affinity.

Nitro-Substituted Aromatic Compounds

Non-glycosidic nitroaromatic compounds, such as 4-nitrobenzylamine or 4-nitrophenylethylamine, are used in biochemical assays but lack the glycosidic linkage critical for glycosidase studies.

Functional Contrast :

α-Rhamnosidase Specificity

Studies highlight this compound’s superiority over analogues like 4-nitrophenylgalactoside in detecting rhamnosidase activity. For instance, in Aspergillus niger, hydrolysis rates for rhamnoside substrates are 10–20× higher than for galactosides due to active-site complementarity .

Biologische Aktivität

4-Nitrophenylrhamnoside, specifically 4-nitrophenyl α-L-rhamnopyranoside, is a compound of significant interest in biochemical research due to its role as a substrate for various enzymes and its potential biological activities. This article provides a detailed overview of its biological activity, including enzymatic interactions, antioxidant properties, and implications in medical research.

Chemical Structure and Synthesis

4-Nitrophenyl α-L-rhamnopyranoside is synthesized through a two-step process involving the acetylation and chlorination of L-rhamnose. The final product is characterized by its chromogenic property, which allows for the detection of enzyme activity through the release of para-nitrophenol upon hydrolysis. The crystal structure has been determined, revealing important stereochemical information that aids in understanding its interactions with enzymes .

Enzymatic Activity

Substrate for α-L-Rhamnosidase:

4-Nitrophenyl α-L-rhamnopyranoside serves as an important substrate for α-L-rhamnosidase, an enzyme that catalyzes the hydrolysis of rhamnosides. The enzymatic activity can be quantitatively measured by monitoring the release of para-nitrophenol, which exhibits a characteristic absorbance at 405 nm. This property is utilized in various assays to assess enzyme kinetics and substrate specificity .

Kinetic Studies:

Kinetic studies have shown that different rhamnosidases exhibit varying affinities towards 4-nitrophenyl α-L-rhamnopyranoside. For instance, the enzyme KoRha from the GH78 family has been characterized using this substrate, providing insights into its optimal pH and temperature conditions for maximum activity .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to this compound. Antioxidant assays such as ABTS and FRAP demonstrate that derivatives of this compound can effectively scavenge free radicals and reduce oxidative stress markers. These properties suggest potential applications in preventing oxidative damage in biological systems .

Case Studies and Research Findings

Case Study on Enzyme Activity:

A notable case study involved the use of 4-nitrophenyl α-L-rhamnopyranoside to investigate the enzymatic activity of naringinase from various bacterial sources. The study found that different strains exhibited unique hydrolytic capabilities towards this substrate, emphasizing its utility in microbial enzyme characterization .

Research Findings:

Research has also focused on the implications of this compound in pharmacological contexts, particularly concerning glycosidase inhibition. Inhibitory assays have demonstrated its potential as a lead compound for developing treatments targeting hyperglycemia through α-glucosidase inhibition .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzymatic Substrate | Acts as a substrate for α-L-rhamnosidase; used to measure enzyme kinetics. |

| Antioxidant Properties | Demonstrates significant radical scavenging ability; potential health benefits. |

| Inhibition Studies | Shows promise in inhibiting glycosidases; potential applications in diabetes. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Nitrophenylrhamnoside with high purity for enzymatic studies?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Thin-layer chromatography (TLC) or HPLC should be used to monitor reaction progress. Post-synthesis purification via column chromatography with silica gel (using a gradient eluent system) ensures high purity . Characterization via -NMR and -NMR is critical to confirm the absence of unreacted 4-nitrophenol or rhamnose residues .

Q. How can researchers standardize protocols for measuring α-L-rhamnosidase activity using this compound as a substrate?

- Methodological Answer : Optimize reaction conditions (pH, temperature, substrate concentration) using Michaelis-Menten kinetics. Include controls for non-enzymatic hydrolysis. Quantify liberated 4-nitrophenol via spectrophotometry at 405 nm, accounting for molar extinction coefficient variations due to pH . Validate reproducibility by repeating assays with independent enzyme batches and statistical analysis (e.g., t-tests for inter-experimental variance) .

Q. What are the primary applications of this compound in glycosidase research?

- Methodological Answer : It serves as a chromogenic substrate for α-L-rhamnosidase activity assays in plant extracts, microbial cultures, or recombinant enzymes. Its utility lies in rapid kinetic measurements, enabling high-throughput screening for enzyme inhibitors or activators . Researchers must calibrate substrate solubility in aqueous buffers (e.g., using DMSO co-solvents) to avoid precipitation artifacts .

Advanced Research Questions

Q. How can contradictory kinetic data (e.g., anomalous values) from this compound-based assays be resolved?

- Methodological Answer : Contradictions may arise from enzyme source variability (e.g., isoforms) or assay interference (e.g., endogenous phosphatase activity). Perform orthogonal validation:

- Use alternative substrates (e.g., methylumbelliferyl-rhamnoside) for cross-comparison.

- Apply Lineweaver-Burk plots to identify non-Michaelis-Menten behavior.

- Conduct competitive inhibition studies to confirm substrate specificity .

Q. What advanced techniques are recommended for studying enzyme-substrate interactions of this compound?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes between α-L-rhamnosidase and the substrate. Pair with mutagenesis studies (e.g., site-directed mutagenesis of catalytic residues) to validate computational predictions. Surface plasmon resonance (SPR) can quantify binding affinities in real time .

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store aliquots at different temperatures (-20°C, 4°C, 25°C) and humidity levels.

- Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).

- Use Arrhenius equation modeling to predict shelf-life. Include mass spectrometry (MS) to identify degradation products .

Q. What strategies mitigate interference from endogenous compounds in biological samples during this compound assays?

- Methodological Answer : Pre-treat samples with size-exclusion chromatography or precipitation (e.g., ammonium sulfate) to remove low-molecular-weight interferents. Use blank corrections for samples without substrate. Validate specificity via spiked recovery experiments with known α-L-rhamnosidase inhibitors .

Q. Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between in vitro and in vivo activity data using this compound?

- Methodological Answer : In vivo conditions (e.g., pH, cofactors, membrane permeability) may differ from optimized in vitro setups. Use compartmentalized assays (e.g., cell lysates vs. intact cells) to isolate variables. Apply quantitative proteomics to correlate enzyme abundance with activity .

Q. What statistical approaches are appropriate for analyzing dose-response data in inhibitor studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC values. Assess goodness-of-fit via residual plots and R. Include bootstrap resampling to estimate confidence intervals. Report Hill slopes to detect cooperativity .

Q. How should researchers document and share raw data from this compound experiments to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Upload raw spectra, chromatograms, and kinetic curves to repositories like Chemotion or RADAR4Chem.

- Annotate metadata (e.g., instrument settings, buffer compositions) using standardized templates .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood. For spills, neutralize with 10% sodium bicarbonate before disposal. Emergency procedures should include rinsing exposed areas with water for 15 minutes and seeking medical evaluation .

Q. How can researchers ensure ethical compliance when using this compound in studies involving biological samples?

- Methodological Answer : Obtain institutional review board (IRB) approval for human-derived samples. For animal studies, follow ARRIVE guidelines. Document informed consent and anonymize data. Include negative controls to minimize unnecessary reagent use .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-UOAXWKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172314 | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18918-31-5 | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018918315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.